molecular formula C₆H₁₀N₂O₂S B021257 S-(2-Cyanoethyl)cysteine CAS No. 3958-13-2

S-(2-Cyanoethyl)cysteine

Cat. No. B021257
CAS RN: 3958-13-2
M. Wt: 174.22 g/mol
InChI Key: AIFKTVSJRSBYCY-YFKPBYRVSA-N
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Description

“S-(2-Cyanoethyl)cysteine” is a derivative of the amino acid cysteine . It has a molecular formula of C6H10N2O2S and an average mass of 174.221 Da . It contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 nitrile .


Synthesis Analysis

Acrylonitrile, a compound possibly carcinogenic to humans and mainly present in tobacco smoke, undergoes metabolism to form N-acetyl-S-(2-cyanoethyl)-cysteine . This process involves the direct reaction of acrylonitrile with glutathione .


Molecular Structure Analysis

The molecular structure of “S-(2-Cyanoethyl)cysteine” includes a total of 20 bonds, which consist of 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 nitrile .


Chemical Reactions Analysis

Acrylonitrile undergoes metabolism to form N-acetyl-S-2-(cyanoethyl)-cysteine by direct reaction with glutathione . This reaction is part of the body’s response to exposure to acrylonitrile, which is present in tobacco smoke .


Physical And Chemical Properties Analysis

“S-(2-Cyanoethyl)cysteine” has a molecular formula of C6H10N2O2S and an average mass of 174.221 Da . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Biomarker for Acrylonitrile Exposure

“S-(2-Cyanoethyl)cysteine” (CEMA) is a metabolite of acrylonitrile, a chemical found in tobacco smoke and various industrial applications . CEMA can be detected in human urine, making it a potential biomarker for exposure to acrylonitrile .

Liquid Chromatography–Tandem Mass Spectrometry

CEMA can be identified and quantified in human urine using rapid resolution liquid chromatography–electrospray ionization tandem mass spectrometry (RRLC–MS–MS) . This method has been validated for assessing smoking-related acrylonitrile exposure .

Correlation with Tobacco Smoke Exposure

The presence of CEMA in urine has been correlated with tobacco smoke exposure. A study found significant correlations between the level of cotinine, a metabolite of nicotine, and the levels of CEMA .

Industrial Chemical Exposure Assessment

CEMA can be used to assess exposure to acrylonitrile in occupational settings. Acrylonitrile is a widely used industrial chemical, and workers in certain industries may be exposed to it .

Cancer Research

Acrylonitrile, the parent compound of CEMA, has been classified as a possible human carcinogen. Therefore, the detection of CEMA in urine could potentially be used in cancer research to study the effects of acrylonitrile exposure .

Detoxification Pathway Study

CEMA is formed when acrylonitrile is detoxified by glutathione S-transferase (GST) to form glutathione (GSH) conjugates. The formation of CEMA can therefore be used to study the detoxification pathways of acrylonitrile .

Mechanism of Action

Target of Action

The primary target of S-(2-Cyanoethyl)cysteine is the SH groups of proteins or the tripeptide glutathione . These targets play a crucial role in the detoxification process of the body, helping to neutralize harmful substances.

Mode of Action

S-(2-Cyanoethyl)cysteine interacts with its targets through a process known as alkylation . As a directly alkylating agent, it reacts via addition preferably with strongly nucleophilic centers, for example, the SH groups of proteins or the tripeptide glutathione .

Biochemical Pathways

The compound affects two main biochemical pathways. The first is the oxidative pathway , where it is metabolized via glycidonitrile and glycolaldehyde cyanohydrin to cyanide (CN−), which is transformed to thiocyanate . The second pathway is the glutathione-dependent pathway , where it proceeds via cyanoethylation of glutathione, to N-acetyl-S-(2-cyanoethyl)cysteine (AN-mercapturic acid) as a final product .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that the compound’s interaction with its targets can lead to the formation of adducts such as s-(2-carboxyethyl)cysteine, which is formed by hydrolysis of s-(2-cyanoethyl)cystine . These adducts can be measured and used as biomarkers for exposure to certain substances.

Action Environment

Environmental factors can influence the action, efficacy, and stability of S-(2-Cyanoethyl)cysteine. For instance, exposure to volatile organic compounds (VOCs) like acrylonitrile, which is present in tobacco smoke, can lead to the formation of S-(2-Cyanoethyl)cysteine . Therefore, the compound’s action can be influenced by factors such as smoking and exposure to industrial pollutants.

Future Directions

The future directions of “S-(2-Cyanoethyl)cysteine” research could involve further investigation into its synthesis, particularly in relation to acrylonitrile metabolism . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKTVSJRSBYCY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960192
Record name S-(2-Cyanoethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Cyanoethyl)cysteine

CAS RN

3958-13-2
Record name S-(2-Cyanoethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Cyanoethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is S-(2-Cyanoethyl)cysteine (CEC) and how is it formed?

A1: S-(2-Cyanoethyl)cysteine (CEC) is a metabolite of acrylonitrile (AN), a chemical used in various industrial processes. AN can be metabolized through two main pathways: direct conjugation with glutathione or epoxidation. CEC is formed through the glutathione conjugation pathway, where acrylonitrile reacts with glutathione, catalyzed by glutathione S-alkenetransferases. [] This pathway represents a major route of acrylonitrile metabolism. [] CEC is further metabolized into N-acetyl-S-(2-cyanoethyl)cysteine (AcCEC), the main metabolite of AN found in the urine of rats and rabbits. []

Q2: How does the excretion of CEC and AcCEC differ between species?

A2: Studies show variations in the excretion patterns of AN metabolites between species. For instance, mice excrete tenfold more thiodiglycolic acid, a metabolite derived from cyanoethylene oxide (CEO), than rats. [] Although this difference exists in the oxidative processing of glutathione conjugates, it may not be toxicologically significant. [] The ratio of AN epoxidation to glutathione conjugation also differs between rats (0.50) and mice (0.67), potentially impacting the toxicity and carcinogenicity of acrylonitrile. [, ]

Q3: What analytical methods are employed to identify and quantify AN metabolites like CEC and AcCEC?

A3: Several techniques are used to analyze AN metabolites. Early research utilized paper chromatography and comparison with synthesized standards to identify AcCEC in rabbit urine. [] Later studies employed more advanced techniques like reverse-phase HPLC and gas chromatography-mass spectrometry to isolate and identify metabolites in rat urine. [, ] Carbon-13 NMR spectroscopy has also proven effective in identifying and quantifying various metabolites, including thiocyanate, N-acetyl-S-(2-cyanoethyl)cysteine, N-acetyl-S-(2-hydroxyethyl)cysteine, N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, thiodiglycolic acid, thionyldiacetic acid, and S-(carboxymethyl)cysteine or its N-acetyl derivative in the urine of rats and mice. [] For simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine, liquid chromatography-tandem mass spectrometry (RRLC-MS-MS) has been successfully applied. []

Q4: What is the significance of studying AN metabolism and metabolites like CEC?

A4: Understanding AN metabolism is crucial due to the chemical's potential toxicity and carcinogenicity. Studying metabolites like CEC provides insight into the metabolic pathways of AN and helps assess the potential health risks associated with exposure. [, ] Identifying and quantifying specific metabolites in urine, like AcCEC and CEMA, can serve as biomarkers for monitoring and assessing acrylonitrile exposure in individuals. [, ] This information is essential for establishing safety guidelines and developing strategies to minimize the negative health impacts of acrylonitrile.

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